Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 111304-32-6
VCID: VC17950566
InChI: InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8-
SMILES:
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

CAS No.: 111304-32-6

Cat. No.: VC17950566

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate - 111304-32-6

Specification

CAS No. 111304-32-6
Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
IUPAC Name ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Standard InChI InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8-
Standard InChI Key YOPMSDPIOQUWFE-WQLSENKSSA-N
Isomeric SMILES CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C
Canonical SMILES CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (C₁₃H₁₃NO₅) has a molecular weight of 263.24 g/mol. The compound’s structure comprises an ethyl ester group, a β-keto carbonyl, and a 3-nitrobenzylidene substituent. The Z-conformation of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the keto oxygen and the adjacent hydrogen atom .

Physical Properties

Key physicochemical parameters include:

PropertyValue
Melting Point151–152°C (ethyl acetate/hexane)
Boiling Point387.5±32.0°C (Predicted)
Density1.296±0.06 g/cm³
SolubilitySlightly soluble in chloroform, ethyl acetate
AppearanceWhite to off-white crystalline solid

These properties are critical for its handling in laboratory and industrial settings. The low solubility in polar solvents necessitates the use of aprotic solvents for reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the nitroaromatic protons (δ 8.0–8.2 ppm, multiplet), and the keto carbonyl (δ 3.4 ppm, singlet). Infrared (IR) spectroscopy shows strong absorptions at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

Synthesis and Optimization

The synthesis of ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate typically involves a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and ethyl acetoacetate.

Reaction Conditions

The optimized protocol includes:

  • Molar Ratio: 1:1 (aldehyde to β-keto ester)

  • Catalyst: Sodium methoxide (0.1 equiv)

  • Solvent: Isopropyl alcohol (reflux, 2 hours)

  • Yield: 72–78% after recrystallization .

Side products, such as the E-isomer and unreacted starting materials, are minimized by maintaining anhydrous conditions and controlled temperature. Industrial-scale production often employs continuous-flow reactors to enhance efficiency .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to dihydropyridine derivatives, such as azelnidipine (a calcium channel blocker). In a representative synthesis, it condenses with imidinoacetate to form 3-(1-benzhydrylazetidin-3-yl)-5-ethyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a key antihypertensive intermediate .

Material Science

Its nitroaromatic structure lends utility in synthesizing photoactive polymers. For example, copolymerization with styrene yields materials with nonlinear optical (NLO) properties, applicable in photovoltaics .

Comparative Analysis with Structural Analogues

Substituent variations significantly alter physicochemical and biological profiles:

CompoundR GroupMelting Point (°C)Antibacterial MIC (µg/mL)
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoateEthyl151–15232–64
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoateMethyl142–14464–128
Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoateEthyl163–16516–32

The ethyl ester’s higher lipophilicity compared to the methyl analogue enhances cell penetration, explaining its superior bioactivity. Para-nitro substitution further improves antibacterial potency due to enhanced electron-withdrawing effects .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ester group (e.g., isopropyl, tert-butyl) could optimize pharmacokinetic profiles.

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and reduce systemic toxicity.

  • Green Chemistry Approaches: Developing solvent-free condensation methods using biocatalysts (e.g., lipases) could improve sustainability.

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